
(1H-Indol-3-yl)boronic acid
Overview
Description
(1H-Indol-3-yl)boronic acid (CAS 741253-05-4) is an organoboron compound with the molecular formula C₈H₈BNO₂ and a molecular weight of 160.97 g/mol . It is characterized by a boronic acid group (-B(OH)₂) attached to the 3-position of the indole heterocycle, a structure that confers unique reactivity and biological activity. The compound is typically stored at 2–8°C in a dry, sealed environment to maintain stability .
Mechanism of Action
Target of Action
Indole-3-boronic acid primarily interacts with specific cellular targets. One of its key targets is the aryl hydrocarbon receptor (AhR) . AhR is a transcription factor that plays a crucial role in regulating gene expression in response to environmental cues, such as xenobiotics and endogenous ligands. Upon binding to Indole-3-boronic acid, AhR translocates to the nucleus and modulates the expression of genes involved in detoxification, immune response, and cell proliferation .
Mode of Action
The interaction between Indole-3-boronic acid and AhR leads to downstream effects. Activation of AhR by the compound triggers the expression of cytochrome P450 enzymes (CYP1A1 and CYP1B1). These enzymes metabolize various xenobiotics, including polycyclic aromatic hydrocarbons (PAHs), into less toxic forms. Additionally, AhR activation influences immune responses and cellular differentiation .
Biochemical Pathways
Indole-3-boronic acid affects several biochemical pathways:
- The compound induces detoxification enzymes (such as CYP1A1) that enhance the breakdown of harmful substances. AhR activation modulates immune cell function and cytokine production. AhR-mediated gene expression impacts cell growth and differentiation .
Pharmacokinetics
The pharmacokinetic properties of Indole-3-boronic acid include:
- The compound is absorbed through the gastrointestinal tract. It distributes to various tissues, including the liver and kidneys. Indole-3-boronic acid undergoes hepatic metabolism, primarily via CYP enzymes. The compound is excreted mainly in urine. Its bioavailability depends on factors like solubility and stability .
Result of Action
The molecular and cellular effects of Indole-3-boronic acid include:
- The compound exhibits antioxidant properties, protecting cells from oxidative stress. AhR activation suppresses proinflammatory cytokines and chemokines . By influencing detoxification pathways and immune responses, Indole-3-boronic acid may play a role in cancer prevention or treatment.
Action Environment
Environmental factors impact the compound’s efficacy and stability:
- The stability of Indole-3-boronic acid varies with pH levels. Heat can degrade the compound. Choice of solvent affects its solubility and reactivity.
Biological Activity
(1H-Indol-3-yl)boronic acid is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Overview of Indole Derivatives
Indole derivatives, including this compound, are known for their ability to interact with various biological targets. These compounds have been associated with a wide range of pharmacological effects, including:
- Antiviral : Inhibition of viral replication.
- Anticancer : Induction of apoptosis in cancer cells.
- Antimicrobial : Activity against bacterial strains.
- Anti-inflammatory : Reduction of inflammation markers.
- Antioxidant : Scavenging of free radicals.
Target Interactions
This compound exhibits its biological effects through multiple mechanisms:
- Receptor Binding : It binds to various receptors with high affinity, influencing cellular signaling pathways.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in disease processes, such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative diseases .
- Cell Cycle Regulation : It can halt cell cycle progression in cancer cells at the G2/M phase, leading to growth inhibition .
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. In vitro studies demonstrated an IC50 value of 0.14 µg/mL for DPPH radical scavenging activity . This suggests its potential application in formulations aimed at reducing oxidative stress.
Anticancer Activity
In a study assessing its cytotoxic effects on cancer cell lines, this compound exhibited an IC50 value of 18.76 µg/mL against MCF-7 breast cancer cells, indicating a potent anticancer effect without toxicity to healthy cell lines . This selective toxicity is crucial for developing safer therapeutic agents.
Antimicrobial Activity
The compound has shown effectiveness against various bacterial strains. For instance, it demonstrated activity against Escherichia coli at concentrations as low as 6.50 mg/mL, highlighting its potential as an antimicrobial agent .
Study 1: Anticancer and Antioxidant Properties
A recent study formulated a cream containing this compound and assessed its biological activities. The results indicated that the compound not only inhibited cancer cell proliferation but also exhibited strong antioxidant properties. The formulation was deemed microbiologically safe for dermatological applications .
Study 2: Enzyme Inhibition Profile
In another investigation focusing on enzyme inhibition, this compound showed moderate acetylcholinesterase inhibition (IC50 = 115.63 µg/mL) while being highly effective against butyrylcholinesterase (IC50 = 3.12 µg/mL). This dual inhibition profile suggests potential applications in treating conditions like Alzheimer's disease .
Comparative Biological Activity Table
Scientific Research Applications
Medicinal Chemistry
(1H-Indol-3-yl)boronic acid has been explored for its potential therapeutic properties:
- Anticancer Activity : It has shown promise in the development of anticancer agents. For instance, derivatives of this compound have been linked to the inhibition of proteasomes, similar to bortezomib, which is used in treating multiple myeloma .
- Antimicrobial Properties : Research indicates that indole derivatives exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Organic Synthesis
The compound is widely used in organic synthesis due to its reactivity:
- Cross-Coupling Reactions : It serves as a key reagent in Suzuki-Miyaura and other cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .
Anticancer Drug Development
A notable example includes the modification of this compound to enhance selectivity and potency against cancer cells. Studies have demonstrated that introducing this boronic acid moiety can improve the pharmacokinetic properties of existing drugs .
Synthesis of Biologically Active Compounds
Research has highlighted successful syntheses involving this compound leading to various biologically active compounds. For example, derivatives synthesized through C-H borylation have shown increased yields and selectivity in forming target molecules .
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Anticancer | Inhibition of proteasome activity | |
Antimicrobial | Activity against MRSA and other pathogens | |
Antiviral | Potential use in antiviral drug development |
Table 2: Synthetic Methods Overview
Method | Description | Yield (%) |
---|---|---|
Lithiation-Boronation | Reaction with nBuLi followed by triisopropyl borate | 45 - 99 |
Suzuki-Miyaura Coupling | Cross-coupling with aryl halides | Varies |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This reaction is pivotal for forming C–C bonds between (1H-Indol-3-yl)boronic acid and aryl/heteroaryl halides:
Substrate (X = Halogen) | Product | Catalyst | Yield | Reference |
---|---|---|---|---|
4-Bromotoluene | 3-(4-Methylphenyl)-1H-indole | Pd(PPh₃)₄, K₂CO₃ | 82% | |
2-Iodopyridine | 3-(Pyridin-2-yl)-1H-indole | PdCl₂(dppf), CsF | 75% |
Key features:
-
Reactions proceed under mild conditions (60–100°C, 12–24 h) with Pd catalysts .
-
N-Protection (e.g., Boc, Tosyl) enhances stability and prevents side reactions .
Functionalization via C–H Activation
(1H-Indol-3-yl)boronic acid participates in direct functionalization at the C2 and C7 positions:
Example reaction :
-
Borylation-directed C–H activation enables sequential functionalization, such as iridium-catalyzed borylation followed by Suzuki coupling .
-
Electrophilic substitution at the C3 position is suppressed due to the electron-withdrawing effect of the boronic acid group .
Stability and Handling Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing (1H-Indol-3-yl)boronic acid derivatives?
- Methodological Answer : The synthesis of this compound derivatives typically employs Suzuki-Miyaura cross-coupling reactions. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading.
- Solvent : Aqueous DMF or THF under inert atmosphere (N₂/Ar).
- Temperature : 80–100°C for 12–24 hours.
- Base : Na₂CO₃ or K₂CO₃ to maintain pH 8–10.
Reaction yields vary significantly depending on substituents; for example, electron-deficient aryl halides show higher reactivity (e.g., entries 130 and 132 in report yields of 468% and 50%, respectively, under optimized conditions).
Q. How can purification challenges specific to boronic acid derivatives be addressed?
- Methodological Answer : Boronic acids are prone to protodeboronation and require careful handling. Techniques include:
- Chromatography : Use silica gel pre-treated with triethylamine to minimize decomposition.
- Crystallization : Employ mixed solvents (e.g., hexane/ethyl acetate) at low temperatures.
- Derivatization : Convert to stable boronic esters (e.g., pinacol ester) for storage, followed by hydrolysis before use. highlights derivatization with diols (e.g., 2,5-dihydroxybenzoic acid) to prevent boroxine formation during MALDI-MS analysis.
Advanced Research Questions
Q. What strategies mitigate non-specific interactions when using this compound in glycoprotein binding studies?
- Methodological Answer : Secondary interactions (e.g., hydrophobic or electrostatic) can reduce selectivity. Mitigation strategies include:
- Buffer optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl) to minimize non-specific binding.
- Surface functionalization : Immobilize boronic acids on carboxymethyl dextran-coated substrates to reduce steric hindrance ().
- Competitive elution : Employ sorbitol or fructose to displace bound glycoproteins selectively.
For example, SPR studies in demonstrate that altering buffer pH from 7.4 to 8.5 increases selectivity by weakening non-specific interactions.
Q. How can computational methods guide the design of this compound-based sensors?
- Methodological Answer :
- QSAR and PCA : Use Mordred descriptors and principal component analysis (PCA) to map chemical diversity and select boronic acids with optimal electronic/steric properties ( ).
- Machine learning : Apply k-means clustering on a library of 5,136 boronic acids to identify structurally diverse candidates for sensor development.
- Binding affinity prediction : MD simulations and docking studies can predict interactions with diol-containing targets (e.g., glucose or ribose). emphasizes selecting in-house compounds near cluster centroids to minimize costs.
Q. What experimental approaches resolve contradictions in reported anticancer activities of indolylboronic acid derivatives?
- Methodological Answer :
- Dose-response profiling : Use glioblastoma cell lines (e.g., U87-MG) to establish IC₅₀ values under standardized conditions ( ).
- Mechanistic studies : Assess proteasome inhibition (via fluorogenic substrates) or apoptosis markers (caspase-3 activation).
- Structural optimization : Compare activity across derivatives with varying substituents (e.g., 7-chloro or 6-cyano groups in ). Contradictions may arise from differences in cellular uptake or metabolic stability.
Analytical and Kinetic Research Questions
Q. How can MALDI-MS be adapted for sequencing peptide boronic acid libraries?
- Methodological Answer :
- Derivatization : On-plate esterification with 2,5-dihydroxybenzoic acid (DHB) prevents boroxine formation and enhances ionization ().
- MS/MS parameters : Use collision-induced dissociation (CID) at 20–30 eV to fragment peptides without disrupting boron-diol complexes.
- Data interpretation : Deconvolute spectra using software tools (e.g., Mascot) with custom libraries for boron-containing fragments. reports successful sequencing of peptides with up to five boronic acid groups.
Q. What kinetic insights govern boronic acid-diol binding for real-time sensing applications?
- Methodological Answer :
- Stopped-flow kinetics : Measure kon and koff rates (e.g., 4-isoquinolinylboronic acid binds D-fructose with kon ~10³ M⁻¹s⁻¹) ( ).
- pH dependence : Binding affinities peak near the boronic acid pKa (~8.5–9.0).
- Thermodynamic vs. kinetic control : For glucose sensors, kon values (D-fructose > D-tagatose > D-mannose) correlate with binding constants, suggesting kon-driven selectivity ( ).
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Compounds
Structural Features and Stability
Table 1: Structural and Stability Comparisons
- Key Insights :
- Indole-containing boronic acids like this compound benefit from the electron-rich indole ring, which may influence Lewis acidity and binding interactions .
- Bulky protecting groups in boronic esters (e.g., RB(Epin)) improve stability during synthetic procedures compared to unprotected boronic acids .
Acidity (pKa) and Reactivity
Table 2: Acidity and Reactivity Profiles
- Key Insights :
Table 3: Anticancer and Enzymatic Inhibition Profiles
- Key Insights :
- Aromatic boronic acids with extended π-systems (e.g., phenanthren-9-yl) show potent cytotoxicity, suggesting this compound could be optimized for similar anticancer activity .
- Bifunctional boronic acids (e.g., FL-166) highlight the importance of targeting multiple active sites for protease inhibition, a strategy applicable to indole derivatives .
Preparation Methods
Miyaura Borylation Method
The most common and widely used method for synthesizing (1H-Indol-3-yl)boronic acid is the Miyaura borylation, which involves the palladium-catalyzed borylation of aryl or heteroaryl halides.
- Starting with 3-bromoindole, the halogen-metal exchange is performed using n-butyllithium (nBuLi) at low temperature (typically 0 °C to –78 °C).
- The resulting 3-lithioindole intermediate is then reacted with a boron electrophile such as triisopropyl borate or trimethyl borate.
- Subsequent acidic workup (e.g., with 2 M HCl) leads to the formation of this compound.
- The product is isolated by extraction and recrystallization, often from a water/ethanol mixture.
$$
\text{3-Bromoindole} \xrightarrow[\text{nBuLi}]{\text{THF, low temp}} \text{3-Lithioindole} \xrightarrow[\text{acidic workup}]{\text{B(OR)_3}} \text{this compound}
$$
- Typically, yields range around 60–70% under optimized conditions.
- The reaction requires strict anhydrous conditions and inert atmosphere (N2 or Ar).
- The reaction temperature is critical to control side reactions.
Reference Data:
Step | Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|
Halogen-metal exchange | nBuLi, THF, 0 °C, 1 h | — | Formation of lithio intermediate |
Borylation | Triisopropyl borate, –78 °C | — | Boron electrophile addition |
Acidic workup and isolation | 2 M HCl, extraction, recryst. | 62 | Purification by recrystallization |
This method is well-documented and considered reliable for preparing this compound for research use.
Palladium-Catalyzed Cross-Coupling Approaches
Alternative to direct lithiation, palladium-catalyzed cross-coupling methods have been applied using 3-halogenated indole derivatives and diboron reagents.
- 3-Bromoindole or 3-iodoindole is reacted with bis(pinacolato)diboron or other boron sources.
- Catalysts such as Pd(dppf)Cl2 or Ni(dppf)(o-tol)Cl are used with bases like potassium phosphate.
- The reaction is carried out in solvents such as 1,4-dioxane or THF, often with water as an additive.
- After completion, the product is purified by column chromatography or recrystallization.
- Avoids the use of strong bases like nBuLi.
- More tolerant to functional groups.
- Can be performed under milder conditions.
- High yields up to 90% reported.
- Reaction times vary from several hours to overnight.
Catalyst | Boron Source | Base | Solvent | Yield (%) | Notes |
---|---|---|---|---|---|
Pd(dppf)Cl2 | Bis(pinacolato)diboron | K3PO4 | 1,4-Dioxane | 85–90 | Mild conditions, high yield |
Ni(dppf)(o-tol)Cl | Bis(pinacolato)diboron | K3PO4 | THF | 80–85 | Alternative catalyst system |
This method is useful for large-scale synthesis and when sensitive functional groups are present.
Protection-Group Assisted Synthesis
In some cases, the indole nitrogen is protected (e.g., phenylsulfonyl protection) to improve regioselectivity and stability during the borylation steps.
- N-protected 3-bromoindole derivatives are subjected to lithiation and borylation.
- Protection prevents side reactions at the nitrogen.
- After borylation, the protecting group can be removed if necessary.
- 1-(Phenylsulfonyl)-3-bromoindole treated with t-BuLi at –100 °C.
- Quenched with chlorotrimethylsilane and oxidized to form the boronic acid derivative.
- Yields can be moderate (~22% in some oxidative steps) but provide access to intermediates for further functionalization.
Preparation of MIDA Boronate Derivatives
A mild method involves preparing N-methyliminodiacetic acid (MIDA) boronate esters of this compound, which are stable and useful for storage and handling.
- The boronic acid is reacted with MIDA under mild conditions.
- The MIDA boronate is isolated with good yields (~30–90% depending on substrate).
- This approach facilitates downstream Suzuki coupling reactions.
- Enhances stability of boronic acid.
- Allows for easier purification and handling.
- Widely used in automated synthesis platforms.
Summary Table of Preparation Methods
Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
---|---|---|---|---|
Miyaura Borylation (Lithiation + Borylation) | 3-Bromoindole, nBuLi, triisopropyl borate, acidic workup | 60–70 | Well-established, straightforward | Requires strong base, low temp |
Pd-Catalyzed Cross-Coupling | 3-Haloindole, bis(pinacolato)diboron, Pd(dppf)Cl2, K3PO4 | 80–90 | Milder conditions, high yield | Requires Pd catalyst |
Protection-Group Assisted | N-Phenylsulfonyl-3-bromoindole, t-BuLi, oxidation | ~22 (oxidation step) | Improved regioselectivity | Multi-step, moderate yields |
MIDA Boronate Formation | Boronic acid + MIDA | 30–90 | Stability, easy handling | Additional synthetic step |
Research Findings and Notes
- The Miyaura borylation remains the cornerstone for preparing this compound due to its efficiency and directness.
- Pd-catalyzed methods are gaining popularity for their milder conditions and functional group tolerance.
- Protection strategies are useful for complex synthetic sequences but add steps and reduce overall yield.
- MIDA boronate derivatives offer practical advantages for storage and subsequent synthetic applications.
- Purity and isolation typically involve recrystallization or chromatographic purification.
- The choice of method depends on scale, available reagents, and downstream application requirements.
Properties
IUPAC Name |
1H-indol-3-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTHBZMGHRDZCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CNC2=CC=CC=C12)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625167 | |
Record name | 1H-Indol-3-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741253-05-4 | |
Record name | 1H-Indol-3-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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